molecular formula C12H18BrN3O2 B1430631 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide CAS No. 67903-51-9

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

Cat. No.: B1430631
CAS No.: 67903-51-9
M. Wt: 316.19 g/mol
InChI Key: ZGBLPWSLKHXKBQ-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is a chemical compound with the molecular formula C12H18BrN3O2 It is a benzamide derivative, which means it belongs to a class of compounds known for their diverse biological activities

Mechanism of Action

As a dopamine antagonist, 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide acts on the Dopamine D2 receptor .

Future Directions

The complex under study was examined for antibacterial activity . Future research could explore other potential applications and effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide typically involves multiple steps. One common method starts with the bromination of 2-methoxyaniline to form 4-bromo-2-methoxyaniline. This intermediate is then subjected to a series of reactions, including amination and acylation, to introduce the ethylaminoethyl group and form the final benzamide structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the desired substituent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom, for example, can participate in unique substitution reactions that are not possible with chlorine or other halogens .

Properties

IUPAC Name

4-amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBLPWSLKHXKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10790723
Record name 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67903-51-9
Record name 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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